Dizocilpine

概述

描述

地佐西平,也称为 MK-801,是一种强效的非竞争性N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,NMDA 受体是谷氨酸受体的一种亚型。地佐西平由默克公司团队于 1982 年发现,已被广泛研究其对中枢神经系统的影响。 它以其阻断 NMDA 受体的能力而闻名,NMDA 受体在突触可塑性、记忆和学习中起着至关重要的作用 .

准备方法

合成路线和反应条件: 地佐西平的合成涉及几个关键步骤。 地佐西平的氮桥核心可以通过分子内选择性 α-Heck 反应获得,然后是外环烯烃和二级保护胺之间的加氢胺化反应 。反应条件通常涉及使用钯催化剂和特定配体以促进 Heck 反应。

工业生产方法: 地佐西平的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。这包括控制温度、压力和反应物的浓度。最终产物通过结晶和色谱等技术进行纯化。

化学反应分析

反应类型: 地佐西平会发生各种化学反应,包括:

氧化: 地佐西平在特定条件下可被氧化形成不同的氧化产物。

还原: 还原反应可以改变地佐西平的结构,可能改变其药理特性。

取代: 取代反应可以在地佐西平分子中引入不同的官能团,从而影响其活性及其结合亲和力。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应。

形成的主要产物: 这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化会导致酮或羧酸的形成,而还原会导致醇或胺的形成。

科学研究应用

Behavioral Research

Dizocilpine has been extensively used in behavioral studies to understand the mechanisms underlying various neuropsychiatric disorders. Its ability to block NMDA receptors makes it a valuable tool for investigating the effects of glutamatergic dysfunction.

Key Findings:

- Cognitive Impairment: Research indicates that this compound can impair cognitive functions, particularly in tasks requiring memory and learning. For instance, studies have shown that chronic administration of this compound can facilitate cocaine self-administration, suggesting its role in addiction behaviors .

- Locomotor Activity: this compound has been shown to induce hyperlocomotion in animal models. In comparative studies, it was found to be approximately 15 times more potent than phencyclidine (PCP) in stimulating locomotion . This effect is dose-dependent, with significant increases observed at doses ranging from 0.1 to 0.2 mg/kg .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound derivatives. These compounds are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate NMDA receptor activity without inducing psychotomimetic effects.

Research Insights:

- Neuroprotection Against Excitotoxicity: Novel dibenzosuberane derivatives derived from this compound have shown promise in protecting against NMDA-induced hippocampal neurodegeneration. These compounds demonstrated significant reduction in hippocampal damage at concentrations as low as 30 µM .

- Safety Profile: Behavioral studies indicated that certain this compound derivatives did not induce hyperlocomotion or impair startle response in rats, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Applications

The pharmacological potential of this compound extends beyond behavioral studies and neuroprotection. It is being investigated for its efficacy in treating various conditions linked to NMDA receptor dysfunction.

Potential Therapeutic Uses:

- Chronic Pain and Depression: Due to its NMDA antagonism, this compound may provide relief in conditions characterized by chronic pain and depressive symptoms by modulating glutamatergic signaling pathways .

- Addiction Treatment: The facilitation of cocaine self-administration through chronic NMDA receptor blockade suggests that this compound could play a role in understanding and potentially treating substance use disorders .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Behavioral Research | Investigating cognitive impairment and locomotor activity | Induces hyperlocomotion; affects learning/memory |

| Neuroprotective Effects | Protecting against excitotoxicity | Reduces hippocampal damage; safe derivatives |

| Pharmacological Applications | Potential treatment for chronic pain and addiction | Modulates glutamatergic signaling; addiction behavior |

Case Studies

- Cognitive Impairment Study:

- Neuroprotection Case:

- Addiction Behavior Research:

作用机制

地佐西平通过与 NMDA 受体离子通道内的结合发挥作用,阻断钙等离子通过通道的流动 。这种阻断是使用依赖性和电压依赖性的,这意味着通道必须打开才能使地佐西平结合。通过抑制 NMDA 受体,地佐西平会破坏突触可塑性和神经传递,导致其对记忆和学习的特征性影响。 此外,地佐西平被发现可作为烟碱型乙酰胆碱受体拮抗剂,并抑制血清素和多巴胺转运蛋白 .

类似化合物:

氯胺酮: 另一种 NMDA 受体拮抗剂,在临床上用作解离性麻醉剂。

苯环利定 (PCP): 具有类似的 NMDA 受体拮抗作用,但在其对葡萄糖代谢的影响和与其他受体的相互作用方面存在明显差异.

地佐西平的独特性: 地佐西平因其作为 NMDA 受体拮抗剂的高效力和特异性而独一无二。它被广泛用于研究以模拟精神病和研究 NMDA 受体在各种神经和精神疾病中的作用。 尽管具有潜力,但地佐西平由于其严重的副作用而未在临床上使用,包括认知障碍和精神病谱反应 .

相似化合物的比较

Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

Phencyclidine (PCP): Shares similar NMDA receptor antagonistic properties but has distinct differences in its effects on glucose metabolism and interaction with other receptors.

Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Dizocilpine: this compound is unique due to its high potency and specificity as an NMDA receptor antagonist. It is widely used in research to model psychosis and study the role of NMDA receptors in various neurological and psychiatric conditions. Despite its potential, this compound is not used clinically due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions .

生物活性

Dizocilpine, commonly known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily recognized for its significant role in neuropharmacology. This compound has been extensively studied for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Pharmacological Properties

This compound exhibits a wide array of pharmacological effects, including:

- Anticonvulsant Activity : MK-801 has been shown to possess anticonvulsant properties, making it a candidate for treating seizure disorders. Studies indicate that it can effectively reduce seizure activity in various animal models .

- Anesthetic Effects : The drug is also noted for its anesthetic properties, which are attributed to its NMDA receptor antagonism. This characteristic has led to investigations into its potential use in anesthesia .

- Neuroprotective Effects : Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegeneration. For instance, it has been shown to reduce hippocampal damage induced by NMDA receptor overstimulation .

The primary mechanism through which this compound exerts its effects is through antagonism of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, this compound can influence various neurochemical pathways:

- Oxidative Stress Modulation : MK-801 has been implicated in the formation of oxidative metabolites that may contribute to its biological effects. It generates reactive oxygen species (ROS), which can lead to cellular damage but also play a role in signaling pathways related to neuroprotection .

- Behavioral Effects : Behavioral studies in animal models have demonstrated that this compound can impair working memory and induce anxiety-like behaviors. These effects are likely tied to its impact on glutamatergic signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental paradigms:

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to rats subjected to NMDA-induced hippocampal neurodegeneration. Results indicated that this compound significantly mitigated neuronal loss at doses as low as 30 μM, suggesting its potential utility in preventing excitotoxic damage associated with neurological disorders .

属性

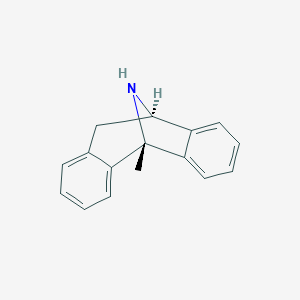

IUPAC Name |

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77086-22-7 (Parent) | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048447 | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from cyclohexane | |

CAS No. |

77086-21-6 | |

| Record name | Dizocilpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIZOCILPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68.5-69 °C | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dizocilpine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, primarily by binding to a site within the ion channel. [, , , , ] This binding blocks the flow of ions through the channel, effectively inhibiting NMDA receptor function. []

A: this compound preferentially binds to the NMDA receptor in its desensitized state. [] This binding prevents the opening of the ion channel, even in the presence of glutamate and glycine, the receptor's co-agonists. [, ]

A: Blocking NMDA receptors disrupts glutamatergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuronal excitotoxicity. [, , , , , , , , , , ]

A: While primarily targeting NMDA receptors, research suggests this compound might indirectly influence other neurotransmitter systems like dopaminergic and serotonergic systems. [, , ] For instance, this compound altered dopaminergic responses in rats, suggesting an interplay between glutamatergic and dopaminergic systems. []

ANone: this compound has a molecular formula of C16H25NO and a molecular weight of 267.37 g/mol.

A: Yes, molecular docking studies have been employed to investigate the binding sites and interactions of this compound with the NMDA receptor. [] These studies provide insights into the structural basis of this compound's inhibitory effects.

ANone: Specific structural features of this compound, such as its arylcyclohexylpiperidine moiety, are crucial for its binding to the NMDA receptor. Modifications to this core structure can significantly alter its affinity, potency, and selectivity.

A: Yes, several analogs of this compound, such as MK-801, have been synthesized and studied for their pharmacological properties. [, , ] These analogs often exhibit variations in their potency, selectivity, and duration of action.

A: While detailed ADME profiles are not extensively discussed in the provided papers, they indicate that this compound can be administered through various routes and effectively reaches its target site in the central nervous system. [, , , , , ]

A: this compound's ability to cross the blood-brain barrier is crucial for its central nervous system effects. [] The dose, route of administration, and the specific experimental model used all influence its observed effects.

ANone: Researchers have employed various models to investigate this compound's effects:

- In vitro: Electrophysiological recordings in Xenopus oocytes expressing different receptor subtypes have been used to assess its actions on ligand-gated ion channels. []

- In vivo: Animal models of cerebral ischemia, epilepsy, pain, and schizophrenia have been employed to evaluate its potential neuroprotective and behavioral effects. [, , , , , , , ]

ANone: Researchers have employed various techniques to study this compound:

- Radioligand binding assays: Used to characterize the binding affinity and density of this compound to NMDA receptors. [, ]

- Electrophysiology: Used to assess the functional effects of this compound on ligand-gated ion channels. []

- Behavioral assays: Employed to evaluate the effects of this compound on motor activity, learning, memory, and other behaviors in animal models. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。